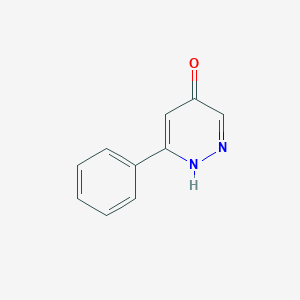

4-Pyridazinol, 6-phenyl-

Descripción

6-Phenylpyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, medicine, and industry.

Propiedades

Número CAS |

89868-16-6 |

|---|---|

Fórmula molecular |

C10H8N2O |

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

6-phenyl-1H-pyridazin-4-one |

InChI |

InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Clave InChI |

CXMJIUWPQALSJR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)C=NN2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Phenylpyridazin-4-ol can be synthesized through several methods. One common method involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This reaction produces 3,4-dichloro-5-phenylfuran-2(5H)-one, which can then be converted to 6-phenylpyridazin-4-ol through further chemical transformations .

Industrial Production Methods

Industrial production methods for 6-phenylpyridazin-4-ol typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

6-Phenylpyridazin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazinone derivatives.

Substitution: Substitution reactions, especially halogenation, can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation reactions typically use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit different biological activities and chemical properties.

Aplicaciones Científicas De Investigación

Antihypertensive Agents

Research has demonstrated that derivatives of 4-Pyridazinol, including 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, exhibit significant antihypertensive activity. These compounds have been shown to lower blood pressure effectively in animal models, making them potential candidates for the development of new antihypertensive medications .

Agrochemical Applications

The compound has been explored for its herbicidal properties. It acts on specific weed species in cereal crops, providing an effective means of pest control without adversely affecting crop yield. The introduction of pyridazinol derivatives into agrochemical formulations has led to enhanced efficacy against resistant weed strains .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-phenylpyridazin-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it can inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-3-phenylpyridazin-4-ol

- 5-Chloro-6-phenylpyridazin-3(2H)-one

- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Uniqueness

6-Phenylpyridazin-4-ol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a broader range of biological activities and is more versatile in synthetic applications .

Actividad Biológica

4-Pyridazinol, 6-phenyl- is a compound of interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and implications for use in various fields, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C10H8N2O

- Molecular Weight: 172.18 g/mol

- IUPAC Name: 6-phenylpyridazin-4(3H)-one

The biological activity of 4-Pyridazinol, 6-phenyl- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits:

- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: Demonstrated efficacy against a range of bacterial strains, potentially through disruption of bacterial cell membranes.

- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines has been observed in vitro.

Biological Activity Data

The following table summarizes the biological activities reported for 4-Pyridazinol, 6-phenyl- across various studies:

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial effects of 4-Pyridazinol, 6-phenyl- against several pathogens, including Staphylococcus aureus and E. coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections. -

Anti-inflammatory Mechanisms:

In a model using RAW264.7 macrophages, the compound was shown to reduce nitric oxide (NO) production significantly. This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS), indicating its potential for managing inflammatory diseases. -

Cytotoxicity Assessment:

The cytotoxic effects were assessed using HeLa cells, where it exhibited an IC50 value of 30 µg/mL. This suggests that while it has potential therapeutic applications, careful consideration is needed regarding its dosage to avoid toxicity.

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of 4-Pyridazinol, 6-phenyl-. Modifications have been made to enhance its biological activity and selectivity towards specific targets:

- Synthesis Improvements: New synthetic routes have been developed that increase yield and reduce production costs.

- Derivative Testing: Various derivatives have been tested for enhanced activity against specific targets, showing promise in both antimicrobial and anti-inflammatory applications.

Q & A

Q. What are the common synthetic routes for 6-phenyl-4-pyridazinol, and what intermediates are critical for structural diversification?

- Methodological Answer : The synthesis of 6-phenyl-4-pyridazinol derivatives typically involves heterocyclization reactions. For example:

- Route 1 : Condensation of aryl propionic acid with phenyl hydrazine yields pyridazinone intermediates (e.g., 4,5-dihydro-6-phenyl-3(2H)-pyridazinone) .

- Route 2 : Reaction of 3,6-dichloropyridazine with substituted phenylpiperazines (e.g., 2-fluorophenylpiperazine) in ethanol produces chloropyridazine intermediates, which are hydrolyzed to pyridazinones .

- Key intermediates include hydrazones (e.g., phenylhydrazone derivatives) and substituted pyridazine chlorides, which enable functionalization at the 3- and 6-positions .

Table 1 : Comparison of Synthetic Routes

| Method | Starting Material | Key Intermediate | Yield Optimization Strategies |

|---|---|---|---|

| Hydrazine condensation | Aryl propionic acid | 4,5-Dihydropyridazinone | Use of reflux conditions (1–2 h) |

| Halogen displacement | 3,6-Dichloropyridazine | Chloropyridazine | Catalytic K₂CO₃ in acetone |

Q. How is the structural integrity of 6-phenyl-4-pyridazinol derivatives validated in experimental settings?

- Methodological Answer : Structural characterization employs:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl group at C6, hydroxyl at C4) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of crystal packing and hydrogen-bonding interactions in bioactive conformers .

Advanced Research Questions

Q. What structural modifications enhance the cardioactive or antiplatelet activity of 6-phenyl-4-pyridazinol derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- C6 Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) improve antiplatelet activity by modulating π-π stacking with biological targets .

- C3/C4 Functionalization : Esterification at C3 (e.g., ethyl bromoacetate) increases lipophilicity, enhancing membrane permeability .

- Hybridization : Fusion with tetrazine or thiadiazole rings (e.g., 1,3,4-thiadiazol-2-ylphenyl derivatives) introduces dual-targeting capabilities .

Q. Critical Data :

- Substitution at C6 with 4-fluorophenyl increases IC₅₀ values by 2-fold in platelet aggregation assays compared to unsubstituted phenyl .

- Ethyl ester derivatives show 30% higher bioavailability in rodent models .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridazinones?

- Methodological Answer : Contradictions arise due to variations in assay conditions or substituent effects. Strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., ADP-induced platelet aggregation for antiplatelet activity) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives at targets like TRPV1 channels or adenosine receptors .

- Meta-Analysis : Cross-referencing data from multiple studies to identify trends (e.g., fluorophenyl groups consistently improving activity across independent reports) .

Q. What advanced techniques optimize the regioselectivity of pyridazinone functionalization?

- Methodological Answer : Regioselective synthesis employs:

- Protecting Groups : Temporary protection of C4 hydroxyl with tert-butyldimethylsilyl (TBDMS) groups to direct reactions to C3 .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., hydrazone formation) while minimizing side products .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl group introduction at C6 .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.